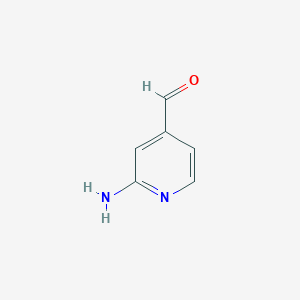

2-Aminopyridine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminopyridine-4-carbaldehyde, also known as 2-Aminoisonicotinaldehyde, is a simple, low molecular weight compound . It is primarily used for research and development purposes .

Synthesis Analysis

2-Aminopyridine-4-carbaldehyde can be synthesized through various methods. One such method involves the use of Schiff bases derived from pyridine-4-carbaldehyde and various aromatic amino compounds . Another method involves a catalyst-free four-component method, providing a simple and practical approach to functionalized 2-aminopyridines from readily available substrates under solvent-free conditions .Molecular Structure Analysis

The molecular formula of 2-Aminopyridine-4-carbaldehyde is C6H6N2O, and its molecular weight is 122.12 . It is a perfectly functionalized moiety known for the synthesis of diverse biological molecules .Chemical Reactions Analysis

2-Aminopyridine-4-carbaldehyde is known for its role in the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . It is also involved in Schiff base condensation reactions .Physical And Chemical Properties Analysis

2-Aminopyridine-4-carbaldehyde is a low molecular weight compound . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .Scientific Research Applications

Bioactive Ligands and Chemosensors

2-Aminopyridine-4-carbaldehyde derivatives, particularly Schiff bases, have been found to be potential bioactive ligands and chemosensors . These Schiff bases can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .

Ion Recognition

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Drug Discovery

2-Aminopyridine-4-carbaldehyde is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Antimicrobial Activities

Pyridine derivatives synthesized from 2-Aminopyridine-4-carbaldehyde have shown good antimicrobial activities against S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, and A. niger .

Safety and Hazards

Mechanism of Action

Target of Action

2-Aminopyridine-4-carbaldehyde, a derivative of 2-Aminopyridine, is known for its role in the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . .

Mode of Action

The mode of action of 2-Aminopyridine derivatives has been studied extensively. For instance, 4-Aminopyridine, a related compound, is known to antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons

Biochemical Pathways

2-aminopyridine derivatives are known to be involved in the synthesis of diverse biological molecules , suggesting that they may influence a variety of biochemical pathways.

Pharmacokinetics

2-aminopyridine is known for its simple design and low molecular weight, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Result of Action

Related compounds such as 4-aminopyridine have shown promising results in treating conditions like kcna2-encephalopathy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compoundsIt is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .

properties

IUPAC Name |

2-aminopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZXDNKDMWICDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622207 |

Source

|

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyridine-4-carbaldehyde | |

CAS RN |

89640-61-9 |

Source

|

| Record name | 2-Aminopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)